molecular formula C19H23N2+ B3057991 4-[(1E,3E)-4-(1-ethylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline CAS No. 87004-02-2

4-[(1E,3E)-4-(1-ethylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline

Cat. No.: B3057991
CAS No.: 87004-02-2
M. Wt: 279.4 g/mol
InChI Key: ZLKWXZQZCOEHJJ-UHFFFAOYSA-N
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Description

4-[(1E,3E)-4-(1-ethylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline is a fascinating molecule due to its complex structure, which features both a pyridinium moiety and a conjugated butadiene system

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-[(1E,3E)-4-(1-ethylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline typically involves multiple steps:

  • Formation of the Pyridinium Moiety: Starting with pyridine, alkylation with an ethylating agent such as ethyl iodide in the presence of a strong base (e.g., NaH) forms the 1-ethylpyridinium salt.

  • Synthesis of the Butadiene System: This step often involves the formation of a 1,3-diene through a Wittig reaction. For instance, treating a suitable aldehyde with a phosphonium ylide gives the desired diene.

  • Coupling of Components: The final step involves the coupling of the 1-ethylpyridinium salt with the butadiene system, typically under palladium-catalyzed cross-coupling conditions.

Industrial Production Methods: In an industrial setting, the same basic principles apply, but reaction scales, reagent purity, and solvent recycling processes are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically facilitated by agents such as m-chloroperbenzoic acid.

  • Reduction: Reduction can occur with agents like lithium aluminium hydride, leading to hydrogenation of the double bonds.

  • Substitution: The aromatic rings allow for electrophilic substitution reactions, such as nitration using nitric acid in sulfuric acid.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like m-chloroperbenzoic acid, typically under mild conditions.

  • Reduction: Reducing agents such as lithium aluminium hydride, often in ether solvents.

  • Substitution: Electrophilic reagents like nitric acid for nitration, often requiring acidic conditions.

Major Products Formed: Major products depend on the specific reaction conditions but may include oxidized derivatives, reduced hydrogenated forms, and various substituted aromatic compounds.

Scientific Research Applications

The applications of 4-[(1E,3E)-4-(1-ethylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline span several fields:

  • Chemistry: Used as a building block in organic synthesis, especially in the development of new materials.

  • Biology: Its interactions with biological molecules are studied to understand cellular processes.

  • Industry: Utilized in the synthesis of dyes, pigments, and other specialized materials due to its chromophoric properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The pyridinium moiety can engage in ionic interactions, while the conjugated diene system is involved in π-π stacking interactions. These interactions facilitate binding to proteins and nucleic acids, influencing biological pathways.

Comparison with Similar Compounds

Compared to other compounds with similar structures:

  • 4-[(1E,3E)-4-(1-methylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline: Slightly different in substituent group, leading to altered binding affinities and reactivity.

  • 4-[(1E,3E)-4-(1-ethylpyridin-1-ium-3-yl)buta-1,3-dienyl]-N,N-dimethylaniline: Variation in positional isomerism, affecting its physical and chemical properties.

Its uniqueness lies in the precise arrangement of its functional groups, which confer specific reactivity and binding properties not seen in its analogs. This distinct combination of functional groups and structural arrangement makes it a compound of significant interest in scientific research and industrial applications.

Properties

CAS No.

87004-02-2

Molecular Formula

C19H23N2+

Molecular Weight

279.4 g/mol

IUPAC Name

4-[(1E,3E)-4-(1-ethylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline

InChI

InChI=1S/C19H23N2/c1-4-21-15-13-18(14-16-21)8-6-5-7-17-9-11-19(12-10-17)20(2)3/h5-16H,4H2,1-3H3/q+1

InChI Key

ZLKWXZQZCOEHJJ-UHFFFAOYSA-N

SMILES

CC[N+]1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N(C)C

Isomeric SMILES

CC[N+]1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)N(C)C

Canonical SMILES

CC[N+]1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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